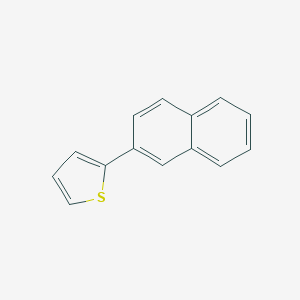

2-(2-Naphthyl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10S |

|---|---|

Molecular Weight |

210.3g/mol |

IUPAC Name |

2-naphthalen-2-ylthiophene |

InChI |

InChI=1S/C14H10S/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-10H |

InChI Key |

LJLVEEXIZQMBSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Naphthyl Thiophene and Its Analogues

Direct Synthetic Routes to 2-(2-Naphthyl)thiophene

The direct formation of the this compound core relies on cyclization and coupling reactions that build the thiophene (B33073) ring adjoined to the naphthalene (B1677914) moiety.

Condensation reactions represent a foundational approach to heterocycle synthesis. For this compound, a specific method involves the reaction of a naphthyl-containing precursor with a sulfur-based reagent to form the thiophene ring. One documented synthesis of this compound proceeds through the condensation of (Z)-3-chloro-3-(2-naphthyl)prop-2-enal with sulfanylacetic acid. researchgate.netresearchgate.net This reaction builds the thiophene ring from acyclic precursors in a single cyclization step.

Another powerful condensation strategy for creating fused naphthothiophene systems, which are structural analogues, is the Bradsher reaction. chemrxiv.org This intramolecular electrophilic aromatic substitution involves the cyclization of an acid chloride onto an activated aromatic ring, a process often promoted by a Lewis acid like BF3 etherate or polyphosphoric acid. chemrxiv.org The Fiesselmann thiophene synthesis, a ring-closure condensation reaction, also provides a versatile route to highly substituted thiophenes and their oligomers, which can be designed as naphthylthiophene analogues. acs.org

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering efficient and selective pathways to complex aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are general strategies for linking aromatic units and are widely used to create bi- and terthiophenes. acs.org

More advanced palladium-catalyzed methods focus on direct C-H activation, avoiding the need for pre-functionalized starting materials. A C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, including 1- and 2-naphthyl boronic acids, has been achieved using a Pd(OAc)₂ catalyst. acs.org This oxidative cross-coupling proceeds under specific conditions to yield the desired naphthyl-substituted benzothiophene (B83047) dioxide products. acs.org

A plausible mechanism for this transformation involves the C-H activation of the benzothiophene dioxide by the Pd(II) catalyst to form a cyclopalladium intermediate. acs.org This intermediate then undergoes transmetalation with the naphthylboronic acid, followed by reductive elimination to yield the final product and a Pd(0) species, which is reoxidized to complete the catalytic cycle. acs.org

Table 1: Optimized Conditions for Palladium-Catalyzed Oxidative Cross-Coupling of Benzo[b]thiophene 1,1-dioxide with Phenylboronic Acid acs.org

| Entry | Catalyst (mol %) | Oxidant (equiv) | Ligand/Additive (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (2.0) | Pyridine (3.0) | 1,4-Dioxane | 100 | 39 |

| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 81 |

| 3 | PdCl₂ (10) | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 65 |

| 4 | Pd(MeCN)₂Cl₂ (10) | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 58 |

| 5 | None | Cu(OAc)₂ (4.0) | Pyridine (3.0) | DMSO | 100 | 0 |

Other palladium-catalyzed annulation reactions have been developed to construct complex fused systems. thieme-connect.comwiley.com For instance, a Catellani-type [2+2+2] annulation of aryl iodides, bromothiophenes, and norbornadiene provides access to thiophene-fused polyaromatics through a tandem sequence of Heck coupling, double C-H bond activation, and a retro-Diels-Alder reaction. nih.gov

Nickel catalysts offer a cost-effective and highly effective alternative to palladium for certain cross-coupling reactions. A specific nickel complex, trans-chloro-(2-naphthyl)-bis-(triphenylphosphine)nickel, has been utilized to catalyze the cyanation of bromothiophenes. researchgate.net

In the realm of materials science, nickel-catalyzed coupling is a cornerstone for the synthesis of regioregular polythiophenes. rsc.org The McCullough method, a pioneering technique, established the use of nickel catalysts for the controlled, head-to-tail polymerization of 3-alkylthiophenes. rsc.org This control over regiochemistry is crucial for achieving the well-ordered, polycrystalline structures that enhance electrical conductivity. rsc.org The polymerization mechanism typically involves the oxidative addition of the nickel catalyst to a C-X bond, followed by transmetalation and reductive elimination to form the polymer chain. rsc.org

More recent advancements include nickel-catalyzed C-H functionalization polycondensation, which provides an atom-economical route to conjugated polymers under mild conditions. rsc.org These methods have been used to create a variety of thiophene-based copolymers, demonstrating the versatility of nickel catalysis in polymer synthesis. rsc.orgacs.org

Beyond palladium and nickel, other transition metals such as copper, rhodium, and rhenium have been employed in the synthesis of thiophene-containing structures. researchgate.netnih.gov For example, copper-catalyzed reactions like the Cadiot-Chodkiewicz coupling are valuable for synthesizing precursors from haloalkynes. researchgate.net Additionally, electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or bromine can produce substituted naphthalenes, a strategy that has been extended to the synthesis of dibenzothiophenes. nih.gov

In parallel, organocatalysis has emerged as a powerful, metal-free strategy for constructing complex molecules. researchgate.net Asymmetric [3+3] cycloadditions, often catalyzed by chiral amines or phosphoric acids, provide an efficient route to various six-membered heterocyclic compounds. rsc.org While direct organocatalytic synthesis of the parent this compound is less documented, related structures such as ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate are associated with organocatalytic methods. fluorochem.co.uk The multicomponent Petasis reaction, which can be performed under mild, metal-free conditions, has been used to synthesize highly functionalized 2-aminothiophenes from low-reactivity aromatic amines. acs.org These examples highlight the potential of organocatalysis to access functionalized naphthylthiophene derivatives, particularly those requiring high enantioselectivity. acs.orgjku.at

Synthesis of Functionalized this compound Derivatives

The functionalization of the naphthylthiophene scaffold is critical for tuning its properties for specific applications, such as organic electronics.

The electronic properties of thiophene-based materials can be precisely controlled by introducing substituents. rsc.org Attaching electron-withdrawing groups (EWGs) generally lowers the energy levels of the molecular orbitals, which can enhance electron transport capabilities, making the material a candidate for n-type semiconductors. researchgate.net

A clear example is the synthesis of 1-[5′-(2-naphthyl)-2,2′-bithiophen-5-yl]hexan-1-one (NCOH). researchgate.net This molecule incorporates a naphthyl group, an alkyl chain (hexyl), and a ketone, which acts as an electron-withdrawing group. researchgate.net The presence of the EWG is specifically designed to improve molecular stacking and enhance electron affinity. researchgate.net Similarly, the introduction of ester (–COOR) or carboxylic acid groups via methods like the Fiesselmann reaction is a common strategy to create functionalized bi- and terthiophenes with tailored electronic characteristics. acs.orgrsc.org The addition of alkyl chains also serves the crucial purpose of improving the solubility and processability of these often rigid, oligomeric, and polymeric materials without drastically altering their core electronic structure. rsc.org

Regioselective Functionalization Strategies for Substituted Thiophenes

The synthesis of specifically substituted thiophenes, such as this compound, relies heavily on regioselective functionalization strategies. These methods allow for the precise introduction of substituents at desired positions on the thiophene ring. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon bonds between the thiophene core and various aryl groups, including the naphthyl moiety. jcu.edu.aunih.gov

Key cross-coupling reactions employed in the synthesis of aryl-substituted thiophenes include the Kumada, Stille, and Suzuki reactions. jcu.edu.aunih.gov These methods typically involve the reaction of a halo-substituted thiophene with an organometallic reagent in the presence of a palladium or nickel catalyst. jcu.edu.aursc.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is catalyzed by nickel or palladium complexes. jcu.edu.aunih.gov For instance, a thienyl Grignard reagent can be coupled with a naphthyl halide to form the desired C-C bond. The Kumada coupling has been successfully used to prepare various aryl- and alkyl-substituted thiophenes, often in high yields. jcu.edu.auacs.org One specific application involved the preparation of 3-methyl-2-[8-(3-methyl-2-thienyl)-1-naphthyl]thiophene, an analogue of this compound, where a thienyl Grignard reagent was coupled with 1,4-dibromobenzene. jcu.edu.au

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. nih.govwiley-vch.de This method is highly valued for its tolerance of a wide variety of functional groups. wiley-vch.de In a typical synthesis, a thienylstannane can be reacted with 2-bromonaphthalene, or conversely, a naphthylstannane with a 2-bromothiophene, in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govwiley-vch.de The Stille coupling is a cornerstone for synthesizing thiophene-containing oligomers and polymers. jcu.edu.aunih.gov For example, it was used to create quaterthiophenes by coupling 2-bromo-3-n-octylthiophene with 5,5'-bis(tributylstannyl)-2,2'-bithiophene, achieving an 86% yield. jcu.edu.au

Suzuki Coupling: The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that pairs an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govresearchgate.net This method is popular due to the stability and low toxicity of the boron reagents. mdpi.com The synthesis of this compound can be achieved by coupling 2-thienylboronic acid with 2-bromonaphthalene. An efficient protocol for coupling aryl chlorides with thiophene boronic acids has been developed using aqueous n-butanol as a solvent, which can yield nearly quantitative results. acs.org The Suzuki coupling has been employed to synthesize various thieno[3,2-b]thiophene (B52689) derivatives end-capped with functionalized phenyl units. nih.gov

Direct C-H Arylation: More recently, direct C-H activation/arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. wiley.com This method avoids the need to pre-functionalize the thiophene ring with a halogen or organometallic group. The reaction directly couples a C-H bond on the thiophene with an aryl halide. wiley.com For example, the direct arylation of thieno[3,2-b]thiophene with various aryl bromides has been successfully conducted using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with potassium acetate (KOAc) as a base. wiley.com This site-selective method provides a straightforward route to highly functionalized thiophene derivatives. wiley.com

Electrochemical Synthesis Methods for Polymeric Naphthylthiophene Structures

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers excellent control over film thickness and morphology by adjusting electrochemical parameters such as potential and charge. For naphthylthiophene structures, electropolymerization provides a direct route to obtaining polymeric materials with interesting electronic and optical properties.

A notable example is the electrochemical oxidation of 2-amino-3-cyano-4-β-naphthylthiophene (β-ACNT). acs.orgresearchgate.net Studies have shown that this monomer can be effectively electropolymerized to form novel aminothiophene-based dimers, oligomers, and polymers. acs.orgresearchgate.net The resulting polymer films, when deposited on indium tin oxide (ITO) or gold (Au) electrodes, exhibit distinct spectroelectrochemical properties. acs.org For instance, UV-vis-NIR spectroelectrochemistry of a polyaminothiophene film on ITO reveals low-energy absorptions at 542, 830, and 1050 nm. acs.org

The electrochemical behavior of arylthiophene derivatives is highly dependent on their molecular structure. The oxidation potential required to initiate polymerization decreases as the number of thiophene units in the monomer increases. acs.org For example, monomers with a single thiophene unit typically have oxidation potentials between 1.2-1.4 V, whereas terthiophene derivatives can be oxidized at potentials as low as 0.75 V. acs.org

Copolymerization is another strategy used to tailor the properties of the final material. Copolymers of naphthyl-containing thiophenes and other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized electrochemically. researchgate.net For example, a novel copolymer based on 1,4-bis(2-thienyl)-naphthalene (BTN) and EDOT was prepared via electrochemical methods. researchgate.net The resulting copolymer, P(BTN-co-EDOT), showed a π–π* transition absorption peak at 515 nm in its neutral state, corresponding to an optical band gap of 1.73 eV. researchgate.net Similarly, polymers constructed from dibenzothiophene (B1670422) and thiophene units have been synthesized electrochemically, demonstrating that the conjugation length and electro-optical properties can be systematically tuned. frontiersin.org

Advanced Spectroscopic and Structural Characterization of 2 2 Naphthyl Thiophene Systems

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-(2-Naphthyl)thiophene. Each method offers unique insights into the arrangement of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the thiophene (B33073) ring exhibit distinct chemical shifts and coupling patterns. For instance, the proton at the 5-position of the thiophene ring often appears as a doublet of doublets due to coupling with the other two thiophene protons. The seven protons of the naphthyl group produce a series of multiplets, with their exact chemical shifts influenced by their proximity to the thiophene ring. mdpi.comnetlify.app The integration of these signals confirms the presence of ten protons in the molecule, consistent with its chemical formula. nih.govuj.edu.pl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound exhibits fourteen distinct carbon signals, corresponding to the ten carbons of the naphthalene (B1677914) system and the four carbons of the thiophene ring. nih.govuobasrah.edu.iq The chemical shifts of the thiophene carbons are typically found between 120 and 145 ppm, while the naphthyl carbons resonate over a broader range, reflecting their varied electronic environments. uj.edu.plspectrabase.com The quaternary carbons, those at the points of fusion in the naphthalene ring and the carbon of the thiophene ring attached to the naphthyl group, generally show lower intensity signals.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from typical values for similar aromatic systems.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | ~7.2-7.4 | ~123-125 |

| Thiophene H-4 | ~7.0-7.2 | ~124-126 |

| Thiophene H-5 | ~7.3-7.5 | ~127-129 |

| Naphthyl Protons | ~7.4-8.2 | ~125-135 |

| Thiophene C-2 | - | ~140-144 |

| Naphthyl C-2' | - | ~132-134 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Molecular Ion Peak: In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 210.30 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₄H₁₀S. nih.gov

Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) can provide structural information. Common fragmentation pathways may involve the loss of a sulfur atom or cleavage of the bond between the thiophene and naphthalene rings. The resulting fragment ions can help to confirm the connectivity of the two aromatic systems. For instance, a fragment corresponding to the naphthyl cation (C₁₀H₇⁺, m/z 127) or the thienyl cation (C₄H₃S⁺, m/z 83) might be observed.

| Ion | m/z (approximate) | Identity |

| [C₁₄H₁₀S]⁺ | 210 | Molecular Ion |

| [C₁₀H₇]⁺ | 127 | Naphthyl fragment |

| [C₄H₃S]⁺ | 83 | Thienyl fragment |

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound, allowing for the identification of its key functional groups.

The FT-IR spectrum of this compound is characterized by several distinct absorption bands:

Aromatic C-H Stretching: Sharp peaks are typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on both the thiophene and naphthalene rings.

Aromatic C=C Stretching: A series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings. The exact positions and intensities of these bands can be indicative of the substitution pattern.

Thiophene Ring Vibrations: The thiophene ring exhibits characteristic vibrations, including a C-S stretching mode, which can often be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Out-of-Plane C-H Bending: Strong absorptions in the 900-650 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds, which can provide further information about the substitution pattern of the rings. researchgate.netnist.gov

UV-Vis absorption and photoluminescence (PL) spectroscopies are used to investigate the electronic properties of this compound, specifically the electronic transitions between molecular orbitals.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound, typically recorded in a suitable solvent like dichloromethane (B109758) or chloroform, reveals information about the π-conjugated system. The spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions. The fusion of the thiophene and naphthalene rings creates an extended conjugated system, which influences the energy of these transitions. The absorption maximum (λ_max) for similar naphthyl-oligothiophene systems can be found in the range of 350-400 nm. aps.orgnih.gov The position of λ_max is sensitive to the extent of conjugation and the planarity of the molecule.

Photoluminescence: Upon excitation at a wavelength corresponding to an absorption band, this compound can exhibit photoluminescence (fluorescence). The emission spectrum provides information about the energy of the first excited singlet state (S₁). The difference between the absorption and emission maxima (the Stokes shift) can give insights into the geometric relaxation of the molecule in the excited state. For related compounds, fluorescence is often observed in the blue or green region of the visible spectrum. acs.org

| Spectroscopic Technique | Typical Wavelength Range (nm) | Information Obtained |

| UV-Vis Absorption | 300-400 | π-π* electronic transitions, HOMO-LUMO gap |

| Photoluminescence | 400-550 | Energy of the S₁ state, excited-state properties |

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. By measuring the current response to a varying potential, the oxidation and reduction potentials of the molecule can be determined.

From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These values are crucial for assessing the potential of this compound as an organic semiconductor in electronic devices. The HOMO level is related to the molecule's ability to donate an electron (p-type behavior), while the LUMO level relates to its ability to accept an electron (n-type behavior). The HOMO-LUMO gap, determined electrochemically, can be compared with the optical gap obtained from UV-Vis spectroscopy. rsc.org For similar naphthyl-thiophene derivatives, the HOMO levels are often in the range of -5.0 to -5.5 eV, and the LUMO levels are around -2.0 to -2.5 eV. researchgate.netutexas.edunih.gov

Solid-State Structural Characterization

X-ray Diffraction Techniques (e.g., Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)) for Thin Film Morphology

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique for investigating the crystalline structure and molecular orientation within thin films of organic semiconductors. By directing an X-ray beam at a very shallow angle to the film's surface, GIWAXS can provide detailed information about molecular packing, crystallite orientation, and the degree of crystallinity, which are all crucial factors for charge transport.

In studies of naphthyl end-capped oligothiophenes, such as 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) and 5,5''-bis(naphth-2-yl)-2,2':5',2''-terthiophene (NaT3), GIWAXS has been instrumental in understanding their thin-film growth. aps.orgnih.govacs.org Research shows that the molecular orientation is highly dependent on the substrate. On silicon dioxide (SiO2), the molecules tend to adopt a standing-up, or "edge-on," orientation. nih.govacs.org In contrast, when deposited on graphene, the molecules predominantly lie flat, a "face-on" orientation. nih.govacs.org

Real-time in situ GIWAXS measurements performed during vacuum deposition have revealed the dynamics of film formation. For NaT2 on SiO2, the unit cell parameters change significantly within the first 4 to 6 nanometers of film growth, indicating strain relaxation as the growth mode transitions from a two-dimensional layer-by-layer process to three-dimensional island growth. aps.org This transition occurs after the formation of an initial "wetting layer" that is one to two molecules thick. nih.govacs.org The crystalline structure of NaT2 films has been found to be considerably more ordered than that of NaT3 films. aps.org The evolution of lattice spacing during growth provides further details; for instance, the d-spacing of NaT3 on SiO2 first expands slightly before compressing as the film thickens. aps.org

These GIWAXS findings are critical for controlling the molecular architecture of thin films. The "face-on" orientation observed on graphene is often beneficial for charge transport in vertically structured devices like solar cells, while the "edge-on" orientation is typically preferred for field-effect transistors. researchgate.net

Table 1: GIWAXS Findings for Naphthyl-Thiophene Systems

| Compound | Substrate | Key Findings from GIWAXS | Citation |

|---|---|---|---|

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) | Silicon Dioxide (SiO2) | Primarily "edge-on" (standing up) molecular orientation. Unit cell changes significantly in the first 4-6 nm of growth, indicating strain relief. | aps.orgnih.govacs.org |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) | Graphene | Predominantly "face-on" (lying down) molecular orientation. Intensity of face-on phase grows at a constant rate throughout deposition. | nih.govacs.org |

| 5,5''-bis(naphth-2-yl)-2,2':5',2''-terthiophene (NaT3) | Silicon Dioxide (SiO2) | Molecules adopt a standing orientation. Films exhibit greater structural disorder compared to NaT2. | aps.org |

| 5,5''-bis(naphth-2-yl)-2,2':5',2''-terthiophene (NaT3) | Horizontally-oriented MoS2 | Molecules lie flat and form thin, needle-like crystals. | aps.org |

Atomic Force Microscopy (AFM) for Surface Topography and Film Growth

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. mtoz-biolabs.com It is an indispensable tool for characterizing the morphology of thin films, revealing features such as grain size, shape, and surface roughness, which directly impact device performance by affecting interfaces and charge transport pathways. mtoz-biolabs.com

AFM studies on naphthyl end-capped oligothiophenes complement GIWAXS data by providing a real-space visualization of the film's surface. For NaT3 films deposited on silicon dioxide, AFM images show that at a nominal thickness of 2.0 nm, the morphology consists of connected islands that form a nearly complete monolayer. aps.org As more material is deposited, the growth becomes three-dimensional.

The substrate's influence is again evident in AFM results. On horizontally oriented molybdenum disulfide (MoS2) substrates, NaT3 molecules form thin, needle-like crystals. The surface coverage of these needles increases with film thickness, evolving from isolated needles to an interconnected network. aps.org On vertically oriented MoS2, however, NaT3 forms tall, isolated islands. aps.org These distinct morphologies, controlled by the substrate, highlight the importance of film-substrate interactions in determining the final structure of the thin film. aps.org The root mean square (rms) roughness, a quantitative measure of surface smoothness derived from AFM data, is a key parameter used to compare films prepared under different conditions. researchgate.net

Table 2: AFM Characterization of NaT3 Thin Film Growth

| Substrate | Film Thickness | Observed Morphology | Citation |

|---|---|---|---|

| Silicon Dioxide (SiO2) | 2.0 nm (0.8 Monolayers) | Connected islands forming a near-complete monolayer. | aps.org |

| Horizontally-oriented MoS2 | 2.0 nm to 14.9 nm | Forms thin, needle-like crystals. Coverage increases with thickness, from isolated needles to an interconnected network. | aps.org |

| Vertically-oriented MoS2 | Not specified | Forms tall, isolated islands. | aps.org |

Crystallographic Studies of Naphthylthiophene Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides exact bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's solid-state properties.

While a single-crystal structure for the parent this compound is not detailed in the provided sources, studies on its derivatives offer valuable crystallographic insights. For example, the crystal structure of 2-amino-4-(2-naphthalyl)thiophene-3-carbonitrile has been determined. researchgate.net The analysis revealed that the naphthalene and thiophene ring systems are nearly perpendicular to each other. In the crystal lattice, molecules are linked by a hydrogen bond between the amino group and the nitrogen atom of the carbonitrile group of a neighboring molecule. researchgate.net

Such crystallographic data is invaluable. It provides an experimental benchmark for theoretical calculations and helps explain the structure-property relationships observed in bulk materials and thin films. For instance, understanding the preferred intermolecular packing from single-crystal data can help interpret the more complex diffraction patterns obtained from polycrystalline thin films using techniques like GIWAXS.

Table 3: Crystallographic Data for 2-amino-4-(2-naphthalyl)thiophene-3-carbonitrile

| Parameter | Finding | Citation |

|---|---|---|

| Molecular Formula | C15H10N2S | researchgate.net |

| Molecular Geometry | Naphthalene and thiophene groups are nearly perpendicular. | researchgate.net |

| Key Intermolecular Interaction | Hydrogen bond between the amino substituent and the carbonitrile N atom of a symmetry-related molecule. | researchgate.net |

| Hydrogen Bond Distance (D···A) | 3.033 (3) Å | researchgate.net |

| Other Interactions | One C—H⋯π interaction is present in the crystal structure. | researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 2 Naphthyl Thiophene Systems

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(2-Naphthyl)thiophene and its derivatives, DFT calculations are instrumental in predicting their geometric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energy Levels and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. wikipedia.org The energy and spatial distribution of these orbitals determine the material's charge injection/extraction barriers, charge transport characteristics, and optical properties. mdpi.comrsc.org

In thiophene-based systems, the HOMO and LUMO are typically delocalized over the entire π-conjugated framework. researchgate.net For this compound, the fusion of the naphthalene (B1677914) and thiophene (B33073) moieties leads to an extended π-system. The HOMO is generally distributed across the entire molecule, indicating that the entire conjugated backbone participates in hole transport. Similarly, the LUMO is also delocalized, which is crucial for electron transport.

DFT calculations have been employed to determine the HOMO and LUMO energy levels of related naphthyl-thiophene derivatives. These calculations often show good agreement with experimental values obtained from techniques like cyclic voltammetry. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the material's optical absorption and emission properties. mdpi.com In a series of thiophene-based oligomers, it has been observed that increasing the conjugation length (i.e., the number of thiophene units) leads to a decrease in the HOMO-LUMO gap. worldscientific.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Findings |

|---|---|---|---|---|

| 5,5′-bis(naphth-2-yl)-2,2′-bithiophene (NaT2) | - | - | - | The hole reorganization energy increases as the angle between the naphthyl groups and the thiophene backbone increases. worldscientific.com |

| Thiophene Oligomers (general trend) | Increases with chain length | Decreases with chain length | Decreases with chain length | Increasing conjugation length reduces the energy gap and hole reorganization energy. researchgate.networldscientific.com |

| Anthracene-Thiophene Derivative (X2) | -4.94 | - | - | The introduction of a thiophene bridge enhances molecular planarity and hole mobility. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. avogadro.ccreadthedocs.io The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For molecules like this compound, MEP analysis can reveal the electron-rich nature of the thiophene ring's sulfur atom and the π-systems of both the thiophene and naphthalene rings. researchgate.net These electron-rich areas are potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to the aromatic rings would show positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other molecules in a solid-state packing arrangement, which in turn influences charge transport. readthedocs.ioresearchgate.net

Charge Transfer Analysis (e.g., Natural Bond Orbital (NBO) and Intramolecular Charge Transfer)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify charge transfer and delocalization. uni-muenchen.denih.gov In conjugated systems like this compound, NBO analysis can reveal the extent of π-conjugation and identify intramolecular charge transfer (ICT) pathways.

The analysis can quantify the stabilization energies associated with electron delocalization from the occupied π orbitals of the naphthalene and thiophene rings to their corresponding antibonding π* orbitals. This delocalization is a key feature of conjugated systems and contributes to their electronic properties. In substituted derivatives, NBO analysis can elucidate the role of electron-donating or electron-withdrawing groups in modifying the charge distribution and influencing the HOMO-LUMO gap. tandfonline.comdergipark.org.tr For instance, in a study of thiazole (B1198619) azo dyes, NBO analysis helped to understand the enhanced hyperpolarizability due to the cumulative action of long π-conjugation and strong electron-withdrawing groups. nih.gov

Reorganization Energies for Charge Transport Insights

The reorganization energy (λ) is a critical parameter for understanding charge transport in organic semiconductors. It quantifies the energy required for the geometric relaxation of a molecule and its surrounding environment upon gaining or losing a charge. uc.pt A lower reorganization energy generally leads to a higher charge mobility. pnas.orgchinesechemsoc.org The total reorganization energy has two components: the internal reorganization energy (λ_int), which arises from the geometry change of the molecule itself, and the external reorganization energy, which comes from the polarization of the surrounding medium.

Computational studies have shown that molecules with rigid, planar structures, like those based on fused thiophene rings, tend to have low internal reorganization energies. nih.gov This is because the geometry change between the neutral and charged states is minimal. For naphthyl-thiophene systems, calculations have shown that increasing the length of the thiophene chain can decrease the hole reorganization energy. worldscientific.com Furthermore, the planarity of the molecule is crucial; rotating the naphthyl groups out of the plane of the thiophene backbone has been shown to increase the hole reorganization energy. worldscientific.com

| Molecule/System | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Key Findings |

|---|---|---|---|

| ITN (IDTT-based acceptor) | - | 0.133 | Low internal reorganization energy contributes to efficient electron transport. pnas.org |

| ITzN (IDTT-based acceptor) | - | 0.147 | Slightly higher reorganization energy compared to ITN. pnas.org |

| NaT2 (5,5′-bis(naphth-2-yl)-2,2′-bithiophene) | Increases with dihedral angle | - | Planarity is crucial for low hole reorganization energy. worldscientific.com |

| NaT2-NaT6 (Oligothiophenes) | Decreases with chain length | - | Longer conjugation leads to lower hole reorganization energy. worldscientific.com |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules, including their optical absorption and emission spectra. nih.govnih.govaps.org It allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. acs.org

For thiophene-based materials, TD-DFT calculations can predict the main absorption bands, which typically arise from π-π* transitions. acs.org The lowest energy transition is often dominated by the HOMO to LUMO excitation. researchgate.net However, it is important to note that for some thiophene systems, standard TD-DFT functionals can sometimes incorrectly predict the ordering of excited states. nih.govacs.org Despite this, TD-DFT remains a valuable tool for understanding the photophysical properties of these materials. rsc.orgresearchgate.net

TD-DFT calculations on related systems have been used to simulate absorption spectra and have shown that modifying the molecular structure, for example by introducing different substituents or extending the conjugation, can significantly shift the absorption wavelengths. scirp.orgacs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Charge Transport Dynamics

Conceptual DFT and Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for quantifying the reactivity of chemical systems. mdpi.com By calculating various electronic descriptors, it is possible to predict how a molecule will behave in a chemical reaction. malayajournal.org These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgmdpi.com

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity profile. mdpi.comnih.gov These include:

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO. mdpi.commdpi.com

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO. mdpi.commdpi.com

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = -(IP + EA)/2. A negative chemical potential suggests the compound is stable against decomposition. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is given by η = (IP - EA)/2. Harder molecules have larger HOMO-LUMO gaps. mdpi.comnih.gov

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is defined as ω = μ²/2η. malayajournal.orgmdpi.com

Table 1: Representative Global Reactivity Descriptors for Thiophene Derivatives (Calculated in eV)

| Compound/Descriptor | HOMO | LUMO | ΔE (Gap) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Thiophene-2-carboxamide derivative 1 | -6.58 | -1.15 | 5.43 | -3.87 | 2.72 | 2.76 |

| Thiophene-2-carboxamide derivative 2 | -6.67 | -1.78 | 4.89 | -4.23 | 2.45 | 3.65 |

| Thiophene-sulfonamide derivative 1 | -7.21 | -2.56 | 4.65 | -4.89 | 2.33 | 5.12 |

| Thiophene-sulfonamide derivative 2 | -7.01 | -3.57 | 3.44 | -5.29 | 1.72 | 8.14 |

This table is generated based on representative data for thiophene derivatives from multiple sources and is for illustrative purposes. The exact values depend on the specific substituents and computational methods used. Data adapted from studies on thiophene derivatives. mdpi.commdpi.com

The data illustrates that functionalization significantly tunes the electronic properties. For this compound, the fusion of the electron-rich thiophene ring with the larger, delocalized naphthalene system is expected to result in a relatively small HOMO-LUMO gap compared to thiophene alone, suggesting enhanced reactivity. The extended π-conjugation across both rings would likely raise the HOMO energy and lower the LUMO energy.

Aromaticity Indices and their Role in Naphthylthiophene Stability and Reactivity

Two of the most widely used indices are:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system (like benzene). mdpi.com HOMA values are typically close to 1 for aromatic systems, around 0 for non-aromatic systems, and negative for anti-aromatic systems. diva-portal.org

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion that measures the magnetic shielding at the center of a ring. acs.org A strong negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. acs.orgnih.gov NICS values close to zero are characteristic of non-aromatic rings.

In this compound, the aromaticity of the individual thiophene and naphthalene rings is expected to be perturbed compared to the parent molecules. The fusion of the two ring systems leads to a redistribution of π-electron density. Theoretical studies on fused heterocyclic systems show that the degree of aromaticity in one ring can influence that of an adjacent ring. mdpi.com

The thiophene ring, while aromatic, is less so than benzene (B151609). Its aromaticity is crucial for its chemical behavior, including its higher reactivity in electrophilic substitution reactions compared to benzene. semanticscholar.org Naphthalene consists of two fused benzene rings that are aromatic, but the HOMA and NICS values are slightly lower than those for benzene, indicating a small loss of aromaticity due to fusion. mdpi.com

When a thiophene ring is fused to another aromatic system, its own aromatic character can be either attenuated or enhanced depending on the electronic demands of the larger system. mdpi.com In the case of this compound, the thiophene ring acts as an electron-rich substituent on the naphthalene core. This interaction likely modulates the π-electron delocalization across the entire molecule. The stability of the compound is a direct consequence of the retained aromaticity in both the five- and six-membered rings. A significant loss of aromaticity in either moiety would render the molecule less stable and more reactive.

Table 2: Representative Aromaticity Indices for Parent and Related Compounds

| Compound | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene | - | 1.00 | -7.9 | -10.2 |

| Naphthalene | Ring 1 | 0.84 | -7.0 | -9.9 |

| Ring 2 | 0.84 | -7.0 | -9.9 | |

| Thiophene | - | 0.76 | -8.7 | -13.6 |

| Biphenylene | 6-membered ring | 0.44 | -2.9 | - |

| 4-membered ring | -2.14 | +19.3 | - |

This table presents generally accepted or calculated values for parent aromatic compounds to provide context. NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the plane. Data adapted from various computational chemistry studies. researchgate.netmdpi.comdiva-portal.orgmdpi.com

Optoelectronic and Electronic Applications of 2 2 Naphthyl Thiophene and Its Derivatives

Organic Semiconductors (OSCs) Based on Naphthylthiophene Cores

Organic semiconductors are the active materials in a range of electronic devices, where their performance is intrinsically linked to their molecular structure and solid-state organization. Naphthylthiophene-based molecules are a promising class of OSCs, offering a versatile platform for tuning electronic properties through chemical synthesis.

Design Principles for High-Performance Naphthylthiophene-Based OSCs

The design of high-performance organic semiconductors based on naphthylthiophene cores is guided by several key principles aimed at optimizing charge transport. Judicious molecular design allows for control over the frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and their distribution within the π-conjugated system. qmul.ac.uk These factors are critical for efficient charge injection and transport, as well as for the absorption and emission of light. qmul.ac.uk

Key design strategies include:

Expansion of π-Conjugation: Extending the conjugated system, for instance by creating larger, fused aromatic structures like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), can enhance intermolecular π-π interactions, which are crucial for efficient charge hopping between molecules. rsc.org

Molecular Planarity: A planar molecular structure is beneficial for close intermolecular packing, facilitating significant π-orbital overlap and, consequently, higher charge carrier mobility. researchgate.net However, non-planar backbones are also explored to access different packing motifs and functions not available to flat molecules. cuhk.edu.hk

Introduction of Functional Groups: Attaching specific functional groups to the naphthylthiophene core can precisely tune the material's electronic properties. Electron-donating groups tend to raise the HOMO level, making the material more suitable for p-type conduction, while electron-withdrawing groups can lower the LUMO level, a common strategy for designing n-type semiconductors. acs.org For example, the introduction of phenyl groups as end substituents on related co-oligomers has been shown to be favorable for charge transport and stability. researchgate.netrsc.org

Side-Chain Engineering: The choice of alkyl or other side chains significantly influences the material's solubility, processability, and, most importantly, its solid-state packing. nih.gov Linear alkyl chains can promote closer molecular packing through interdigitation, although they may reduce solubility. nih.gov

n-Type and p-Type Semiconducting Behavior of Naphthylthiophene Derivatives

Semiconductors are classified as p-type (positive charge carriers, or "holes") or n-type (negative charge carriers, or electrons) based on the dominant charge carrier. vaia.comaemdeposition.com In p-type semiconductors, charge transport occurs through the movement of holes, which are vacancies left by electrons in the valence band (approximated by the HOMO level in molecules). vaia.com In n-type semiconductors, surplus electrons in the conduction band (approximated by the LUMO level) are the primary charge carriers. aemdeposition.compcbasic.com

p-Type Behavior: Many naphthyl-substituted thiophene (B33073) derivatives exhibit p-type semiconducting behavior. This is often attributed to the relatively low-lying HOMO energy levels of the thieno-thiophene substructure, which contributes to the environmental stability of the material and its corresponding transistor devices. sigmaaldrich.com For example, naphthyl and biphenyl-substituted thiazolothiazole co-oligomers, which share structural similarities, have demonstrated p-type behavior with hole mobilities in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.netrsc.org The highly successful organic semiconductor DNTT and its derivatives are well-known high-performance p-type materials. sigmaaldrich.comacs.org

n-Type Behavior: Achieving n-type behavior in thiophene-based materials typically requires the introduction of strong electron-withdrawing groups to lower the LUMO energy level, facilitating stable electron transport. acs.org Researchers have successfully synthesized n-type semiconductors by incorporating units like naphthalene (B1677914) diimide (NDI), a powerful electron acceptor, into polymer backbones. worktribe.com A specific naphthylthiophene derivative, 1-[5′-(2-naphthyl)-2,2′-bithiophen-5-yl]hexan-1-one (NCOH), was designed as an n-type semiconductor by incorporating an electron-withdrawing keto group to enhance its electron transport capabilities. researchgate.net The functionalization of oligothiophene-based materials allows for the tailoring of their properties for specific applications, including the development of n-type semiconductors. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Energies of Selected Thiophene Derivatives

Compound HOMO (eV) LUMO (eV) Semiconducting Type Reference Naphthodithiophenediimides (NDTIs) -6.04 to -4.98 ~ -4.0 n-type acs.org PTT-IC -5.60 -3.87 Acceptor (for p-type) PTT-2FIC -5.69 -3.78 Acceptor (for p-type)

Note: Data for PTT-IC and PTT-2FIC are for related naphthalene-fused thiophene acceptor molecules, illustrating the tuning of FMO levels.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers. nih.gov The performance of an OFET is highly dependent on the quality of the semiconductor layer, the device architecture, and the interfaces between different materials.

Fabrication and Device Architectures of Naphthylthiophene-Containing OFETs

The fabrication of OFETs involves the sequential deposition of several layers, typically including a substrate, a gate electrode, a dielectric layer, the organic semiconductor, and source/drain electrodes. Several device architectures are commonly used, with the choice influencing device performance. researchgate.net

Device Architectures: Common configurations include the bottom-gate, top-contact (BGTC) and top-gate, bottom-contact (TGBC) structures. In a BGTC device, the gate and dielectric are pre-fabricated on the substrate, followed by the deposition of the semiconductor and then the source/drain electrodes. Top-contact devices often exhibit lower contact resistance and potentially higher mobility compared to bottom-contact architectures. naist.jp Some advanced designs utilize a dual-gate structure, which allows for better control over the transistor's threshold voltage. researchgate.net

Fabrication Methods: Naphthylthiophene-based semiconductors can be deposited using various techniques.

Vacuum Evaporation: This method is suitable for small molecules and often yields highly ordered crystalline thin films, leading to high-performance devices. Vapor-processed DNTT derivatives have achieved very high field-effect mobilities. acs.org

Solution Processing: Techniques like spin-coating and inkjet printing are attractive for large-scale, low-cost manufacturing. nih.gov Highly soluble derivatives, such as alkylated DNTT or other functionalized naphthylthiophenes, are designed for solution processability. nih.govsigmaaldrich.com Solution-processed OFETs using a blend of a semiconductor and a polymer have demonstrated mobilities as high as 1.5 cm² V⁻¹ s⁻¹. nih.gov Solution-sheared thin films of some dithienothiophene derivatives have also shown excellent p-channel properties. rsc.org

Charge Carrier Mobility and Transport Mechanisms in Thin Films

Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through the semiconductor under the influence of an electric field, and it is a critical parameter for OFET performance. mdpi.com In organic semiconductors, charge transport is often limited by the weak van der Waals interactions between molecules and the presence of structural disorder. researchgate.net

Mobility in Naphthylthiophene Derivatives: Derivatives of naphthylthiophene, particularly DNTT, are renowned for their exceptionally high charge carrier mobilities. Vapor-grown single crystals of DNTT have exhibited mobilities as high as 8.3 cm² V⁻¹s⁻¹. sigmaaldrich.com Even thin-film devices show excellent performance, with mobilities often exceeding 1.0 cm² V⁻¹s⁻¹. sigmaaldrich.comacs.org A study of a dithienothiophene derivative reported a high hole mobility of 0.32 cm² V⁻¹ s⁻¹ in solution-sheared films. rsc.org In contrast, some DPP-based small molecules with different donor cores have shown ambipolar transport with hole and electron mobilities around 0.011-0.015 cm² V⁻¹ s⁻¹. nih.gov

Table 2: Reported Charge Carrier Mobilities for Selected Naphthylthiophene and Related Derivatives

Material Mobility (µ) [cm² V⁻¹ s⁻¹] Carrier Type Processing Reference Naphthyl-substituted Thiazolothiazole Co-oligomer 0.12 Hole (p-type) - [1, 6] DNTT (Single Crystal) up to 8.3 Hole (p-type) Vapor-grown aemdeposition.com DNTT Derivatives (Vapor-processed) up to 8.0 Hole (p-type) Vapor-processed C10-DNTT up to 12 Hole (p-type) Solution ("directing crystallization") aemdeposition.com 2,6-bis(phenylethynyl)dithieno[3,2-b:2′,3′-d]thiophene 0.32 Hole (p-type) Solution-sheared

Influence of Molecular Packing and Orientation on OFET Performance

The arrangement of molecules in the solid state is a decisive factor for the performance of an OFET. rsc.org The efficiency of charge transport is directly related to the degree of orbital overlap between adjacent molecules, which is dictated by their packing structure and orientation relative to the device substrate. sigmaaldrich.com

Molecular Packing: Many high-performance organic semiconductors, including DNTT derivatives, adopt a herringbone packing arrangement in the thin film. sigmaaldrich.com This structure allows for significant two-dimensional electronic coupling, with strong interactions in multiple directions, which is beneficial for efficient charge transport within the semiconducting layer. sigmaaldrich.com The planarity of the molecular backbone and the nature of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play a critical role in determining this packing. rsc.org

Molecular Orientation: The orientation of the molecules with respect to the substrate is crucial. For planar devices like OFETs, an "edge-on" orientation is generally preferred. sigmaaldrich.commdpi.com In this arrangement, the π-stacking direction is parallel to the substrate, allowing for efficient in-plane charge transport between the source and drain electrodes. mdpi.com In contrast, a "face-on" orientation, where the molecules lie flat on the substrate, is more suitable for vertical charge transport, as seen in devices like organic solar cells. mdpi.com Grazing-incidence X-ray scattering (GIXS) is a key technique used to determine the molecular packing and orientation in thin films. rsc.org The ability to control and achieve a highly oriented crystalline structure is fundamental to fabricating high-performance devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(2-naphthyl)thiophene are promising candidates for use in OLEDs, particularly as emitters and host materials for achieving efficient blue emission, which remains a critical challenge in the development of full-color displays. The rigid structure of the naphthyl-thiophene core helps in creating materials with high thermal stability and amorphous film-forming capabilities, preventing crystallization that can degrade device performance.

One notable example is a silylene-bridged 2-(2-naphthyl)indole (B1583091) derivative, which demonstrates intense blue photoluminescence both in solution and in the solid state. researchgate.net An OLED device using this material as the light-emitting layer exhibited a high current efficiency of 3.80 cd/A and a power efficiency of 3.64 lm/W, with excellent deep-blue color coordinates of (0.152, 0.094). researchgate.net When used as a dopant, the performance was even higher, reaching a current efficiency of 6.68 cd/A and a power efficiency of 5.58 lm/W. researchgate.net

Other research has focused on incorporating the naphthyl-thiophene motif into larger, more complex structures. Anthracene derivatives substituted with naphthyl and thiophene groups have been developed as stable blue host materials. semanticscholar.org For instance, a device using 6-anthracene-9-yl-2,3-di-p-tolyl benzo[b]thiophene as a host showed a higher power efficiency (6.4 lm/W) and a longer half-lifetime (6480 hours at 1000 cd/m²) compared to conventional devices using 2-tert-butyl-9,10-di(2-naphthyl)anthracene. semanticscholar.org Similarly, hexaphenylbenzene (B1630442) derivatives containing amine and naphthyl-thiophene groups have been synthesized, showing deep blue emission and external quantum efficiencies up to 3.59%. nih.gov

Table 1: Performance of OLEDs Incorporating Naphthyl-Thiophene Derivatives

| Derivative | Role | Max. Efficiency | Max. Luminance (cd/m²) | CIE (x, y) | Ref. |

|---|---|---|---|---|---|

| Silylene-bridged 2-(2-naphthyl)indole | Emitter | 3.80 cd/A, 3.64 lm/W | - | (0.152, 0.094) | researchgate.net |

| Silylene-bridged 2-(2-naphthyl)indole | Dopant | 6.68 cd/A, 5.58 lm/W | - | - | researchgate.net |

| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene | Host | 3.4 cd/A, 3.9% EQE | 335 | (0.150, 0.113) | mdpi.com |

| 5P-VTPA | Emitter | 3.59% EQE | > 3000 | (0.150, 0.076) | nih.gov |

Organic Photovoltaic (OPV) Devices and Solar Cell Applications

In the field of organic photovoltaics, copolymers incorporating naphthyl and thiophene units are being explored as donor materials in bulk heterojunction (BHJ) solar cells. The combination of these moieties allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of acceptor materials, which is crucial for efficient charge separation and transport. researchgate.net

For example, non-fullerene acceptors (NFAs) based on a fused-ring donor core, created by fusing thieno[3,2-b]thiophenes with naphthalene, have shown promise. researchgate.net When a fluorinated derivative, PTT-2FIC, was blended with the polymer donor PBDB-T, the resulting solar cell achieved a power conversion efficiency (PCE) of 10.40%. researchgate.net This high performance was attributed to the material's narrow optical bandgap (1.48 eV), good π-π stacking, and favorable blend morphology, which led to a high short-circuit current (Jsc) of 18.26 mA/cm². researchgate.net The non-fluorinated counterpart, PTT-IC, yielded a lower PCE of 7.39% but with a higher open-circuit voltage (Voc) of 0.99 V. researchgate.net

Other studies have focused on donor-acceptor copolymers where naphthalene diimide acts as the acceptor and thiophene-based units serve as the donor. researchgate.net Introducing substituents like methyl groups on the thiophene rings has been shown to have a remarkable effect on the optoelectronic properties, leading to higher PCEs compared to non-substituted polymers. researchgate.net The selection of the donor-acceptor combination is critical as it influences the energy levels and the optical bandgap of the resulting polymer. researchgate.net

Table 2: Performance of OPV Devices with Naphthyl-Thiophene Based Materials

| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |

|---|---|---|---|---|---|---|

| PBDB-T | PTT-2FIC | 0.87 | 18.26 | 65 | 10.40 | researchgate.net |

| PBDB-T | PTT-IC | 0.99 | 12.58 | - | 7.39 | researchgate.net |

Photochromic Materials Incorporating Naphthyl and Thiophene Moieties

The combination of naphthyl and thiophene groups has been successfully used to create diarylethene-based photochromic materials. These molecular switches can undergo reversible isomerization between two stable forms—a colorless open-ring form and a colored closed-ring form—upon irradiation with light of specific wavelengths. This property is central to applications in optical data storage and molecular switching devices. spiedigitallibrary.orgresearchgate.net

A new class of asymmetric diarylethenes featuring a naphthalene unit on one side and a thiophene unit on the other has been developed. researchgate.net For instance, the derivative [1-(2-methyl-1-naphthyl), 2-(2-methyl-5-(2-1,3-dioxolanephenyl)-3-thienyl)]perfluorocyclopentene (1o) is colorless in its open form. spiedigitallibrary.orgresearchgate.net Upon irradiation with 297 nm UV light, it undergoes a cyclization reaction to form its closed-ring isomer (1c), which is red and exhibits a new absorption maximum around 503 nm in hexane (B92381). spiedigitallibrary.orgresearchgate.net This process is reversible, and the colored form can be converted back to the colorless form by irradiation with visible light. spiedigitallibrary.org

These materials exhibit good photochromic behavior in both solution and when embedded in a polymer matrix like poly(methyl methacrylate) (PMMA). dntb.gov.uascientific.net The absorption maximum of the closed form can be tuned by changing the substituents on the thiophene or naphthalene rings. For example, replacing the dioxolanephenyl group with a 4-fluorophenyl group shifts the absorption maximum of the closed form to 511 nm in hexane and 522 nm in a PMMA film. scientific.net Furthermore, many of these diarylethenes also exhibit significant fluorescence switching; the fluorescence of the open form is often quenched upon conversion to the non-fluorescent closed form, providing a mechanism for optical recording and read-out. scientific.net

Table 3: Photochromic Properties of Naphthyl-Thiophene Diarylethene Derivatives

| Derivative | Solvent/Matrix | λmax of Open Form | λmax of Closed Form (nm) | Color of Closed Form | Ref. |

|---|---|---|---|---|---|

| 1-(2-methyl-1-naphthyl), 2-[2-methyl-5-(2-1,3-dioxolanephenyl)-3-thienyl]perfluorocyclopentene | Hexane | Colorless | 503 | Red | spiedigitallibrary.orgresearchgate.net |

| 1-[(2-methyl-5-(4-fluorophenyl)-3-thienyl)]-2-(2-methyl-1-naphthyl) perfluorocyclopentene | Hexane | Colorless | 511 | - | scientific.net |

| 1-[(2-methyl-5-(4-fluorophenyl)-3-thienyl)]-2-(2-methyl-1-naphthyl) perfluorocyclopentene | PMMA Film | Colorless | 522 | - | scientific.net |

Non-Linear Optical (NLO) Properties and Devices

Third-order NLO materials are crucial for high-tech applications such as high-density data storage and optical computing. scirp.org The incorporation of the this compound scaffold into larger conjugated systems is a viable strategy for creating molecules with significant third-order NLO responses. The key molecular design principle involves creating donor-π-acceptor (D-π-A) or related structures that facilitate intramolecular charge transfer (ICT).

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of complex molecules containing naphthyl and thiophene units. scirp.orgnih.gov One such study investigated derivatives of Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (DNTTRA), which features a fused naphthyl-thiophene core. scirp.org By attaching phenyldiazenyl (azobenzene) groups with strong electron-donating substituents like -N(CH₃)₂ or -NHCH₃, D-π-A-π-D structures are formed. scirp.org These molecules were predicted to have large third-order NLO coefficients (second-order hyperpolarizability, γ), with values on the order of 10⁻³³ esu. scirp.org

Another DFT study on acceptor-donor-acceptor (A-D-A) type molecules used benzodithiophene as the donor core, modified with naphthyl groups, and extended with thiophene π-conjugated bridges. nih.govnih.gov The results showed that increasing the conjugation length by adding more thiophene units significantly enhances the third-order NLO response. nih.govnih.gov These findings provide a theoretical basis for designing and synthesizing new naphthyl-thiophene-based compounds with excellent NLO properties for future optoelectronic devices. scirp.org

Table 4: Calculated Third-Order NLO Properties of Naphthyl-Thiophene Derivatives

| Compound Family | Structure Type | Calculation Method | Predicted γtot (esu) | Key Finding | Ref. |

|---|---|---|---|---|---|

| DNTTRA Derivatives | D-π-A-π-D | DFT (FF) | ~10-33 | Strong electron-donating groups enhance γ | scirp.org |

Sensing Applications (e.g., Chemo- and Biosensors)

The unique electronic and photophysical properties of this compound derivatives make them excellent platforms for the development of chemosensors for detecting environmentally and biologically important species. mdpi.com These sensors often operate via fluorescence "turn-on" or "turn-off" mechanisms, where the presence of an analyte causes a significant change in the fluorescence intensity or color of the sensor molecule. researchgate.net

A naphthyl thiourea-based derivative, (E)-2-(2-hydroxy-3-methoxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide (HNC), has been synthesized as an effective chemosensor. researchgate.net This compound exhibits a rapid, selective, and marked "turn-on" fluorescence response to silver (Ag⁺) and zinc (Zn²⁺) ions in different solvent systems. The sensor shows a 2:1 binding proportion with Ag⁺ and a 1:1 proportion with Zn²⁺. The limits of detection (LOD) were calculated to be 3.82 μM for Ag⁺ and a very low 0.21 μM for Zn²⁺. researchgate.net

In another application, a tetra-thiophene functionalized naphthalene diimide (NDI-Th) conjugate was developed for the selective detection of nitroaromatic compounds (NACs), which are common explosives. This sensor demonstrates high sensitivity towards 2,4-dinitrophenol (B41442) (DNP) and 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. The LOD for DNP and TNP were determined to be exceptionally low, at 4.74 x 10⁻⁸ M and 7.60 x 10⁻⁸ M, respectively, highlighting the potential of such materials for anti-terrorism and environmental monitoring applications. Thiophene derivatives have also been designed for the detection of cyanide (CN⁻), with one sensor showing a detection limit of 44.6 μM. mdpi.com

Table 5: Performance of Naphthyl-Thiophene Based Chemosensors

| Sensor Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Ref. |

|---|---|---|---|---|

| HNC | Ag⁺ | Fluorescence "turn-on" | 3.82 μM | researchgate.net |

| HNC | Zn²⁺ | Fluorescence "turn-on" | 0.21 μM | researchgate.net |

| NDI-Th | 2,4-Dinitrophenol (DNP) | Fluorescence Quenching | 4.74 x 10⁻⁸ M | |

| NDI-Th | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | 7.60 x 10⁻⁸ M | |

| DHADC | CN⁻ | Fluorescence Enhancement | 44.6 μM | mdpi.com |

Compound Names Table

| Abbreviation/Code Name | Full Chemical Name |

| This compound | This compound |

| 5P-VTPA | N-(4-(1,2,2-triphenylvinyl)phenyl)-[1,1':2',1'':3'',1''':4''',1''''-quinquephenyl]-4-amine |

| 5P-DVTPA | 4',4'''-bis(1,2,2-triphenylvinyl)-N4,N4,N4',N4'-tetrakis(4-(1,2,2-triphenylvinyl)phenyl)-[1,1':2',1'':3'',1''':4''',1''''-quinquephenyl]-4,4'-diamine |

| PBDB-T | Poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene)-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl)] |

| PBDB-TF | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] |

| PTT-2FIC | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- spiedigitallibrary.orgdntb.gov.uascientific.netthiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |

| PTT-IC | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- spiedigitallibrary.orgdntb.gov.uascientific.netthiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |

| BTP-4Cl | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- spiedigitallibrary.orgdntb.gov.uascientific.netthiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-dichloro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile |

| Diarylethene 1o | 1-(2-methyl-1-naphthyl), 2-(2-methyl-5-(2-1,3-dioxolanephenyl)-3-thienyl)]perfluorocyclopentene |

| DNTTRA | Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone |

| HNC | (E)-2-(2-hydroxy-3-methoxybenzylidene)-N-(naphthalen-1-yl)hydrazine-1-carbothioamide |

| NDI-Th | Tetra-thiophene functionalized naphthalene diimide |

| DHADC | (E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide |

| 2-TNATA | 4,4',4''-tris(N-(2-naphthyl)-N-phenylamino)-triphenylamine |

Polymerization and Polymeric Architectures of Naphthylthiophene Derived Monomers

Electropolymerization Techniques for Naphthylthiophene Analogues

Electropolymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface. For naphthylthiophene analogues, this method offers a direct route to creating electroactive films with potential applications in sensors and electrochromic devices.

Novel aminothiophene-based dimers, oligomers, and polymers have been synthesized through the electrochemical oxidation of monomers like 2-amino-3-cyano-4-β-naphthylthiophene (β-ACNT). acs.org The process involves applying a scanning potential to a solution containing the monomer, leading to the formation of a polymer film on the working electrode. cambridge.org The resulting polymers can be characterized by various spectroscopic and microscopic techniques, including FTIR, NMR, FAB-MS, and UV-vis-NIR spectroscopy, to confirm their structure and properties. acs.org

For instance, the electropolymerization of β-ACNT yields a stable dimer with a long conjugation length and fluorescent properties, alongside a mixture of oligoaminothiophenes. acs.org Cyclic voltammetry studies of the resulting polymer films, such as poly(2-amino-3-cyano-4-β-naphthylthiophene), reveal their redox behavior and stability. researchgate.net Spectroelectrochemistry of a thin film of this polyaminothiophene on an ITO electrode shows low-energy absorptions at 542, 830, and 1050 nm. acs.org Furthermore, scanning tunneling microscopy (STM) can be used to investigate the morphology of these electropolymerized thin films, revealing highly oriented structures on substrates like single crystalline Au(111). acs.orgresearchgate.net

Voltammetric and spectroscopic data suggest that the dimerization of such monomers often occurs through the coupling of a neutral monomer molecule with its cation radical, a crucial step for the formation of regioregular oligomers and polymers. researchgate.net

Synthesis of Conjugated Polythiophenes Incorporating Naphthyl Moieties

Beyond electropolymerization, chemical polymerization methods are widely employed to synthesize processable conjugated polythiophenes that incorporate naphthyl groups. These methods allow for greater control over the polymer's molecular weight and structure. Nickel- and palladium-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki polymerizations, are the most prevalent strategies for creating these materials. nih.govnih.gov

For example, polythiophene derivatives with chiral side chains have been synthesized via Migita–Kosugi–Stille coupling reactions. researchgate.net The introduction of a naphthyl group, whether as a side chain or integrated into the main backbone, significantly influences the polymer's optical and electronic properties. nih.govresearchgate.net

Regioregularity refers to the specific orientation of monomer units within a polymer chain. In the case of 3-substituted polythiophenes, three different couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). wikipedia.org A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-stacking and charge carrier mobility. nih.govhanyang.ac.kr

The regioregularity is a critical factor influencing the electrical and optical properties of polythiophenes. tcichemicals.com For instance, a regiorandom copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) was found to have a conductivity of 50 S/cm, whereas a more regioregular version with a higher ratio of HT couplings exhibited a significantly increased conductivity of 140 S/cm. wikipedia.org Similarly, films of highly regioregular poly(3-(4-octylphenyl)thiophene) (POPT) with over 94% HT content showed conductivities of 4 S/cm, a tenfold increase compared to their regioirregular counterparts. wikipedia.org This enhancement is attributed to the improved molecular packing and reduced free volume in highly regioregular polymers, which facilitates more efficient charge transport. hanyang.ac.kr

| Polymer | Regioregularity (% HT) | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Regiorandom POPT | Low | 0.4 | wikipedia.org |

| Regioregular POPT | >94% | 4 | wikipedia.org |

| Regiorandom Poly(3-methyl/butylthiophene) | Low | 50 | wikipedia.org |

| Regioregular Poly(3-methyl/butylthiophene) | High | 140 | wikipedia.org |

Chain-growth polymerization involves the sequential addition of monomers to an active site on a growing polymer chain. wikipedia.orgnumberanalytics.com This is in contrast to step-growth polymerization, where monomers and oligomers react randomly. resolvemass.cabhu.ac.in Kumada catalyst-transfer polycondensation (KCTP) is a prominent chain-growth method for synthesizing well-defined conjugated polymers, particularly polythiophenes. nih.gov

The KCTP mechanism relies on a nickel catalyst that "walks" along the polymer chain during polymerization, enabling control over molecular weight, dispersity, and end-groups. researchgate.netresearchgate.net The process typically involves the polymerization of a Grignard-functionalized monomer, such as a 2-bromo-5-chloromagnesio-thiophene derivative, using a nickel catalyst like Ni(dppp)Cl₂. researchgate.netrsc.org The choice of ligand on the nickel catalyst, such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane) and its derivatives, can significantly influence the polymerization control and the properties of the resulting polymer. rsc.org KCTP has been successfully used to create a variety of polythiophene architectures, including block copolymers, demonstrating its versatility. nih.govrsc.org

Naphthylthiophene-Containing Copolymers for Advanced Electronic Materials

Copolymerization, the process of combining two or more different monomers, is a key strategy for tuning the properties of conjugated polymers for advanced electronic applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov By alternating electron-donating and electron-accepting units along the polymer backbone, chemists can control the polymer's band gap and energy levels. mdpi.com

Naphthyl-containing units can be incorporated as either the donor or acceptor component. For instance, copolymers have been synthesized using naphthalene (B1677914) diimide (an acceptor) with thiophene-based donors. mdpi.commdpi.com Conversely, dialkoxynaphthalene units can act as electron donors, which are then copolymerized with acceptor units like 2,1,3-benzothiadiazole (B189464) (BT), often with thiophene (B33073) spacers to improve planarity and conjugation. nih.gov The synthesis of these donor-acceptor copolymers is often achieved through methods like Suzuki or Stille cross-coupling reactions. mdpi.com Direct arylation polymerization (DAP) has also emerged as a powerful alternative for synthesizing these materials. nih.govresearchgate.net These copolymers often exhibit broad absorption spectra and have been investigated as active materials in electronic devices.

Structure-Property Relationships in Polymeric Naphthylthiophenes

The relationship between the chemical structure of a polymer and its resulting physical and electronic properties is fundamental to materials science. proquest.comnih.govresearchgate.net In polymeric naphthylthiophenes, several structural factors are key determinants of performance.

Conjugation Length: The extent of π-electron delocalization along the polymer backbone directly affects the material's absorption and emission spectra. Incorporating the large, aromatic naphthyl group can extend this conjugation. researchgate.net

Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dictate the polymer's band gap and its suitability for use in electronic devices. The introduction of electron-donating or electron-withdrawing groups on the naphthalene or thiophene rings allows for the tuning of these levels. nih.gov

Side Chains: The nature and placement of side chains (e.g., alkyl groups) influence the polymer's solubility, processability, and solid-state morphology. nih.gov Bulky side chains can improve solubility but may disrupt intermolecular packing. researchgate.net